molecular formula C24H30ClN B13863174 3-Deoxy-3-chloroabiraterone (Mixture of Diastereomers)

3-Deoxy-3-chloroabiraterone (Mixture of Diastereomers)

Cat. No.: B13863174
M. Wt: 368.0 g/mol
InChI Key: AABSRCWNTZDUBK-ZHVNYGEGSA-N
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Preparation Methods

The synthesis of 3-Deoxy-3-chloroabiraterone involves several steps, starting from abiraterone acetate. The key step in the synthesis is the chlorination of the 3-deoxy position of abiraterone. This reaction is typically carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under anhydrous conditions . The reaction is followed by purification steps to isolate the desired product as a mixture of diastereomers.

Chemical Reactions Analysis

3-Deoxy-3-chloroabiraterone undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Deoxy-3-chloroabiraterone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Deoxy-3-chloroabiraterone involves the inhibition of cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), an enzyme involved in the biosynthesis of androgens. By inhibiting this enzyme, the compound reduces the production of androgens, which are hormones that promote the growth of prostate cancer cells . The molecular targets and pathways involved include the androgen receptor signaling pathway and the steroidogenesis pathway.

Comparison with Similar Compounds

3-Deoxy-3-chloroabiraterone is similar to other steroidal CYP17 inhibitors, such as abiraterone and its derivatives. it is unique in its specific substitution at the 3-deoxy position with a chlorine atom, which may confer different biological and chemical properties . Other similar compounds include:

Properties

Molecular Formula

C24H30ClN

Molecular Weight

368.0 g/mol

IUPAC Name

3-[(8R,9S,10R,13S,14S)-3-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine

InChI

InChI=1S/C24H30ClN/c1-23-11-9-18(25)14-17(23)5-6-19-21-8-7-20(16-4-3-13-26-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3/t18?,19-,21-,22-,23-,24+/m0/s1

InChI Key

AABSRCWNTZDUBK-ZHVNYGEGSA-N

Isomeric SMILES

C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)Cl

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)Cl

Origin of Product

United States

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